N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide
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Overview
Description
N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide is a versatile chemical compound with a unique structure that has garnered significant interest in various scientific fields.
Mechanism of Action
Target of Action
N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide primarily targets cholinesterase enzymes, specifically Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in muscle movement, pain responses, and cognitive functions .
Mode of Action
The interaction of this compound with its targets involves forming a complex with the active sites of the cholinesterase enzymes . This interaction is primarily stabilized by hydrophobic interactions between the aromatic moieties of the compound and the lipophilic residues of the enzyme’s binding site .
Biochemical Pathways
The action of this compound on cholinesterase enzymes affects the cholinergic pathway. By inhibiting these enzymes, the compound prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. This can have downstream effects on various physiological processes, including muscle contraction, heart rate, and cognitive functions .
Pharmacokinetics
The compound’s effectiveness against its target enzymes suggests that it is likely well-absorbed and distributed within the body to reach its target sites .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of neurotransmitter levels. By inhibiting cholinesterase enzymes, the compound increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Action Environment
Like all drugs, factors such as ph, temperature, and the presence of other substances could potentially affect its stability and efficacy .
Biochemical Analysis
Biochemical Properties
N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide has been found to interact with various enzymes and proteins. For instance, it has been reported to exhibit potent activity against cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)
Cellular Effects
The effects of this compound on cellular processes are not fully understood yet. It has been suggested that it may influence cell function through its interactions with cholinesterase enzymes . These enzymes play crucial roles in cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is not fully elucidated. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving this compound are not well-known. It is possible that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide typically involves a multi-step process. One common method includes the reaction of 4-phenylpiperazine with 3-chloropropylbenzenesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for further applications .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Known for its antimicrobial activity.
2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide: Another derivative with potential pharmacological applications.
Uniqueness
N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide stands out due to its unique combination of a piperazine ring and a benzenesulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents and studying complex biological interactions.
Properties
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c23-25(24,19-10-5-2-6-11-19)20-12-7-13-21-14-16-22(17-15-21)18-8-3-1-4-9-18/h1-6,8-11,20H,7,12-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFHATHPFWCUHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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